molecular formula C5H10N2O2 B147871 2-(1-Aminocyclopropyl)glycine CAS No. 139166-30-6

2-(1-Aminocyclopropyl)glycine

Cat. No. B147871
M. Wt: 130.15 g/mol
InChI Key: BNGRPLZNWUBQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclopropyl)glycine, also known as ACPD, is a synthetic amino acid that has been widely studied for its potential therapeutic applications. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are involved in a variety of physiological and pathological processes in the central nervous system (CNS).

Mechanism Of Action

2-(1-Aminocyclopropyl)glycine acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 2-(1-Aminocyclopropyl)glycine binds to the extracellular domain of mGluRs and induces conformational changes that activate G proteins. This leads to the modulation of intracellular signaling pathways, such as the activation of protein kinase C and the inhibition of adenylate cyclase. The precise mechanisms of action of 2-(1-Aminocyclopropyl)glycine on mGluRs are still under investigation.

Biochemical And Physiological Effects

2-(1-Aminocyclopropyl)glycine has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. 2-(1-Aminocyclopropyl)glycine can induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, depending on the concentration and duration of application. 2-(1-Aminocyclopropyl)glycine can also modulate neuronal excitability by affecting ion channels and membrane properties. 2-(1-Aminocyclopropyl)glycine has been shown to have neuroprotective effects in various models of CNS injury and disease.

Advantages And Limitations For Lab Experiments

2-(1-Aminocyclopropyl)glycine is a potent and selective agonist of mGluRs, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. 2-(1-Aminocyclopropyl)glycine can induce LTP or LTD of synaptic transmission, which allows for the investigation of synaptic plasticity mechanisms. However, 2-(1-Aminocyclopropyl)glycine has limitations in terms of its specificity and selectivity, as it can also affect other receptors and signaling pathways. 2-(1-Aminocyclopropyl)glycine can also have toxic effects at high concentrations, which need to be taken into account in experimental design.

Future Directions

There are many future directions for research on 2-(1-Aminocyclopropyl)glycine and its potential therapeutic applications. One direction is to investigate the role of 2-(1-Aminocyclopropyl)glycine in the modulation of synaptic transmission and plasticity in different brain regions and under different physiological and pathological conditions. Another direction is to develop more selective and specific agonists of mGluRs that can be used as therapeutic agents. 2-(1-Aminocyclopropyl)glycine can also be used as a tool to investigate the mechanisms of action of other drugs that target mGluRs. Finally, there is a need to investigate the safety and efficacy of 2-(1-Aminocyclopropyl)glycine and other mGluR agonists in preclinical and clinical studies.

Synthesis Methods

2-(1-Aminocyclopropyl)glycine can be synthesized by the reaction of 1,3-dibromopropane with glycine in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to obtain 2-(1-Aminocyclopropyl)glycine. This synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

2-(1-Aminocyclopropyl)glycine has been extensively studied for its potential therapeutic applications in the CNS. It has been shown to modulate synaptic transmission, plasticity, and neuronal excitability. 2-(1-Aminocyclopropyl)glycine has been used as a tool to study the role of mGluRs in various physiological and pathological conditions, such as epilepsy, Parkinson's disease, and Alzheimer's disease. 2-(1-Aminocyclopropyl)glycine has also been used to investigate the mechanisms of action of other drugs that target mGluRs.

properties

CAS RN

139166-30-6

Product Name

2-(1-Aminocyclopropyl)glycine

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

2-amino-2-(1-aminocyclopropyl)acetic acid

InChI

InChI=1S/C5H10N2O2/c6-3(4(8)9)5(7)1-2-5/h3H,1-2,6-7H2,(H,8,9)

InChI Key

BNGRPLZNWUBQLB-UHFFFAOYSA-N

SMILES

C1CC1(C(C(=O)O)N)N

Canonical SMILES

C1CC1(C(C(=O)O)N)N

synonyms

Cyclopropaneacetic acid, alpha,1-diamino- (9CI)

Origin of Product

United States

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